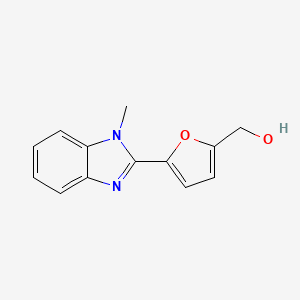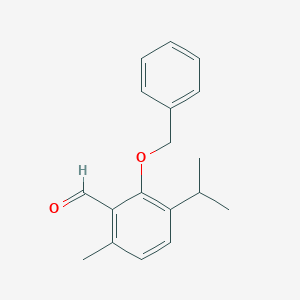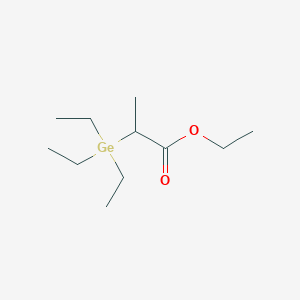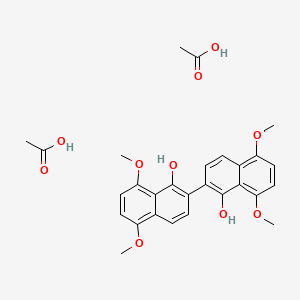![molecular formula C14H26O3P+ B14379043 {[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium CAS No. 88648-00-4](/img/structure/B14379043.png)
{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is a complex organophosphorus compound This compound is characterized by its unique structure, which includes a bi(cyclohexane) moiety linked to an oxophosphanium group via an oxy bridge The presence of a hydroxyethyl group further adds to its chemical complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium typically involves multiple steps. One common approach is the reaction of 1,1’-bi(cyclohexane)-4-ol with a suitable phosphine oxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxy bridge. The reaction conditions, including temperature and solvent choice, are critical to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
{[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The oxy bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted bi(cyclohexane) derivatives, and hydroxyethyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
Wirkmechanismus
The mechanism of action of {[[1,1’-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the oxy bridge and the hydroxyethyl group, which facilitate binding to the active sites of target molecules. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Eigenschaften
CAS-Nummer |
88648-00-4 |
|---|---|
Molekularformel |
C14H26O3P+ |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(4-cyclohexylcyclohexyl)oxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C14H26O3P/c1-11(15)18(16)17-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h11-15H,2-10H2,1H3/q+1 |
InChI-Schlüssel |
XBPDRCXJCKVWAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)[P+](=O)OC1CCC(CC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)



![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)




![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)

